

In Vitro Characterization of ARD-69: A Technical Overview

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Compound of Interest

Compound Name: ARD-69

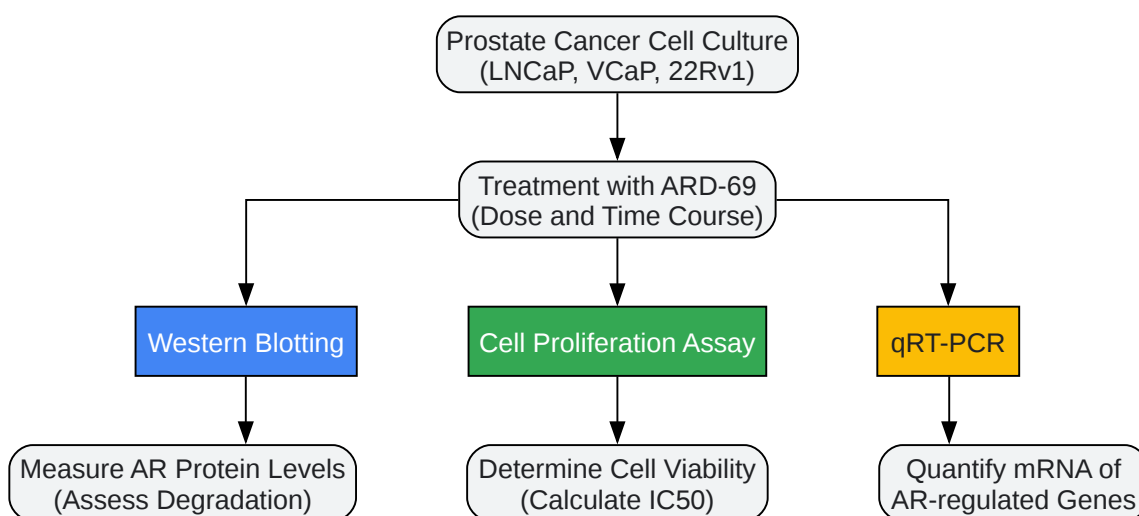
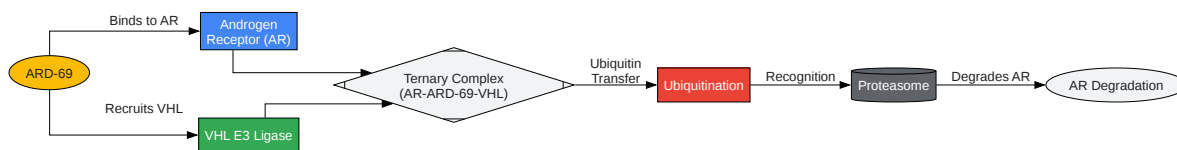
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This technical guide provides an in-depth overview of the in vitro characterization of **ARD-69**, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). **ARD-69** has demonstrated significant potential in preclinical studies for the treatment of prostate cancer, including castration-resistant forms.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and activity of **ARD-69**.

Mechanism of Action

ARD-69 is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor.[3][4] It functions by simultaneously binding to the AR ligand-binding domain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[4][5] This event-driven mechanism of action allows for the catalytic degradation of AR, leading to a profound and sustained suppression of AR signaling pathways.[4][6]



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